Home > Products > Screening Compounds P26474 > 2,6-Dimethyl-D,L-tyrosine
2,6-Dimethyl-D,L-tyrosine - 81806-45-3

2,6-Dimethyl-D,L-tyrosine

Catalog Number: EVT-392406
CAS Number: 81806-45-3
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-3-(4-hydroxy-3-(methoxy)phenyl)propanoic acid (MeOTyr)

Compound Description: This compound is a tyrosine analogue used in studies of OvoA, a nonheme iron enzyme involved in ovothiol biosynthesis. [] It is utilized to modulate the rate-limiting steps of the OvoA-catalyzed reaction, providing insights into the enzyme's mechanism. []

Relevance: This compound shares a similar structure with 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, featuring a propanoic acid backbone with an amino group at the 2-position and a hydroxylated phenyl ring at the 3-position. The key difference lies in the substitution pattern of the phenyl ring. MeOTyr has a methoxy group at the 3-position of the phenyl ring, while the target compound has two methyl groups at the 2- and 6-positions. Both compounds are classified as tyrosine analogues. []

3-(2,6-Dimethyl-4-hydroxyphenyl)propanoic acid (Dhp)

Compound Description: This compound is a tyrosine analogue utilized in the development of dynorphin A (Dyn A)-derived kappa opioid antagonists. [] It serves as a building block for synthesizing opioid peptide analogues where it replaces tyrosine. []

Relevance: This compound exhibits structural similarity to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, possessing the same substituted phenyl ring and propanoic acid backbone. The key difference is the absence of the amino group at the 2-position in Dhp. [] Both compounds can be classified as phenylalanine derivatives due to the lack of the amino group in Dhp. []

(2S)-2-Methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]

Compound Description: This compound is another tyrosine analogue employed in the synthesis of Dyn A-derived kappa opioid antagonists. [] It is incorporated into opioid peptides to investigate the structure-activity relationships of these molecules. [, ]

Relevance: This compound shares a close structural resemblance to 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, having an identical substituted phenyl ring and propanoic acid backbone. The difference lies in the presence of a methyl group instead of an amino group at the 2-position in (2S)-Mdp. [] This structural alteration contributes to its opioid antagonist properties. [, ] Both compounds are considered phenylalanine derivatives due to the replacement of the amino group with a methyl group in (2S)-Mdp. [, ]

3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp)

Compound Description: Dcp is a 2',6'-dimethyltyrosine analogue where the hydroxyl group is replaced by a carbamoyl group and the amino group is absent. [] It has been incorporated into enkephalin and dynorphin A analogues, leading to the development of novel opioid antagonists. []

Relevance: Dcp and 2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid share a similar structure, featuring the same substituted phenyl ring and propanoic acid backbone. The key differences are the presence of a carbamoyl group instead of a hydroxyl group on the phenyl ring and the absence of the amino group in the Dcp structure. [] These modifications contribute to Dcp's opioid antagonist properties. [] Both compounds can be grouped into the same class of phenylalanine derivatives due to the lack of the amino group in Dcp. []

(2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp]

Compound Description: This tyrosine analogue incorporates a methyl group in place of the amino group and a carbamoyl group in place of the hydroxyl group. [] Substituting (2S)-Mdcp for tyrosine in opioid agonist peptides resulted in compounds with antagonist activity at all three opioid receptors. []

Source and Classification

2,6-Dimethyl-D,L-tyrosine is classified as an amino acid and is often used in the synthesis of peptides and other bioactive compounds. It serves as a substitute for natural tyrosine in several applications due to its unique structural properties that influence receptor binding and pharmacological activity.

Synthesis Analysis

Methods

The synthesis of 2,6-dimethyl-D,L-tyrosine can be approached through various methods:

  1. Enantioselective Alkylation: This method involves the alkylation of glycine equivalents to introduce methyl groups at the desired positions on the aromatic ring .
  2. Asymmetric Hydrogenation: Another approach utilizes asymmetric hydrogenation techniques on specific precursors to yield the target compound with high enantiomeric purity .
  3. Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed reactions that facilitate the ortho-methylation of tyrosine derivatives, providing a more efficient synthetic pathway .

Technical Details

For instance, one specific synthesis involves starting from commercially available N-Boc-2,6-dimethyl-L-tyrosine methyl ester, which undergoes a series of reactions including methyl esterification and subsequent transformations under mild conditions to achieve high yields . Techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and yield throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula for 2,6-dimethyl-D,L-tyrosine is C₁₆H₁₈N₂O₃. The structure features:

  • Two methyl groups attached to the aromatic ring at positions 2 and 6.
  • An amino group (-NH₂) and a carboxylic acid group (-COOH) characteristic of amino acids.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds. For example, typical NMR data might show distinct chemical shifts corresponding to the protons on the aromatic ring and functional groups .

Chemical Reactions Analysis

Reactions

2,6-Dimethyl-D,L-tyrosine participates in various chemical reactions typical for amino acids:

  • Peptide Bond Formation: It can be incorporated into peptides via standard coupling reactions.
  • Cyclization: The compound can undergo cyclization reactions that enhance its biological activity, particularly in opioid peptide analogs .

Technical Details

The incorporation of 2,6-dimethyl-D,L-tyrosine into peptide sequences has been shown to significantly alter pharmacological properties, enhancing receptor affinity and selectivity .

Mechanism of Action

Process

The mechanism of action for 2,6-dimethyl-D,L-tyrosine primarily involves its interaction with specific receptors in biological systems. For example, peptides containing this amino acid have demonstrated increased binding affinity for μ-opioid receptors, leading to enhanced analgesic effects compared to their natural counterparts .

Data

Studies have illustrated that compounds incorporating 2,6-dimethyl-D,L-tyrosine exhibit prolonged activity in vivo due to their stability against enzymatic degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 274.33 g/mol.
  • Appearance: Typically exists as a white crystalline solid.

Chemical Properties

  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to racemization.

Relevant data from HPLC analyses indicate that high-purity samples can exceed 97% purity with enantiomeric excess values greater than 99% when synthesized using optimized methods .

Applications

Scientific Uses

2,6-Dimethyl-D,L-tyrosine finds applications in:

  • Peptide Synthesis: As a building block for creating bioactive peptides with improved pharmacological profiles.
  • Drug Development: Utilized in designing new opioid analgesics that demonstrate enhanced efficacy and reduced side effects compared to traditional compounds .

This compound's unique properties make it valuable in research focused on developing new therapeutic agents targeting various biological pathways. Its ability to modify receptor interactions opens avenues for innovative treatments in pain management and beyond.

Synthetic Methodologies and Stereochemical Considerations

Microwave-Assisted Negishi Cross-Coupling for Efficient Synthesis

The microwave-accelerated Negishi coupling represents a breakthrough in synthesizing Boc-protected 2,6-dimethyl-L-tyrosine (Boc-Dmt), addressing traditional limitations of low yield and harsh conditions. This method employs a palladium-catalyzed cross-coupling between the organozinc reagent derived from iodoalanine intermediate 1 (prepared from Boc-L-serine methyl ester under Appel conditions) and commercially available 3,5-dimethyl-4-iodophenol. Initial attempts using room temperature conditions provided the coupled product 2a in only 16% yield due to steric hindrance from the ortho-dimethyl substituents. Implementing microwave irradiation (110°C, 300W maximum power, 2 hours) in a closed vessel dramatically improved the yield to 34%. Further optimization by increasing catalyst loading to 5 mol% Pd₂(dba)₃ and 10 mol% SPhos under identical microwave conditions boosted the yield to 56% – a 3.5-fold enhancement over conventional methods. Subsequent hydrolysis afforded Boc-Dmt (3a) in high purity [1] [8].

Table 1: Optimization of Microwave-Assisted Negishi Coupling for Dmt Synthesis

ConditionsPd₂(dba)₃ (mol%)SPhos (mol%)TemperatureTimeYield of 2a
Room temperature stirring2.5525°C16 hours16%
Microwave irradiation2.55110°C2 hours34%
Microwave irradiation (optimized)510110°C2 hours56%

This methodology demonstrated remarkable substrate versatility, enabling efficient synthesis of novel tyrosine derivatives including 2′-methyl-L-tyrosine (3b), 2′,6′-difluoro-L-tyrosine (3c), 2′,6′-dichloro-L-tyrosine (3d), 2′,6′-dimethyl-L-phenylalanine (3e), and 4′-(aminomethyl)-2′,6′-dimethyl-L-tyrosine (3f). The microwave approach significantly reduced reaction times from overnight to hours while improving yields for sterically demanding substrates, establishing a robust platform for unnatural amino acid synthesis [1].

Pd-Catalyzed C(sp²)–H Activation Strategies for Regioselective Methylation

While direct C–H methylation remains challenging for Dmt synthesis, significant advances in Pd-catalyzed ortho-C–H functionalization of aryl systems provide valuable mechanistic insights for potential regioselective approaches. The key challenge in achieving ortho-dimethylation lies in overcoming the steric constraints and electronic deactivation imposed by the first methyl group. Recent research demonstrates that electron-rich arenes favor meta-arylation via a cooperative bimetallic mechanism, while electron-deficient substrates with fluoro/cyano groups exhibit high ortho-selectivity [7].

Notably, directing group strategy has enabled remarkable regiocontrol in arene functionalization. The vinylacetic acid-assisted system facilitates imine-directed ortho-C(sp²)–H activation of aryl amines by forming a key hydrogen-bonded complex that mitigates strain in four-membered palladacycle formation. This approach enables cyclization to γ-lactone fused tetrahydroquinolines under mild conditions (35°C) with excellent diastereoselectivity (>20:1 dr) [4]. Similarly, carboxylic acid-directed C–H arylation of benzoic acids proceeds efficiently at 60°C without ligands, producing 2-aryl-substituted benzoic acids without decarboxylation byproducts – a strategy potentially adaptable for methyl group installation [9].

Table 2: Directed Ortho-C–H Functionalization Strategies Relevant to Dmt Synthesis

StrategyDirecting GroupConditionsKey FeaturePotential Adaptation
Vinylacetic acid-assistedIminePd(TFA)₂, 35°C, DMSOOvercomes strained 4-membered palladacycleTyrosine imine-directed methylation
Carboxylic acid-directed-COOHPd-catalyzed, 60°CNo ligand, no decarboxylationPhenolic acid-directed methylation
Monoprotected amino acid ligand-COOHAmbient temperatureMPAA ligands enable mild conditionsProtected tyrosine derivatives

Chiral Auxiliary Approaches for Enantiomeric Control

The unnatural chirality of Dmt necessitates specialized strategies for enantiopure synthesis. Unlike asymmetric hydrogenation methods requiring expensive chiral catalysts like [Rh(1,5-COD)(R,R-DIPAMP)]BF₄, the chiral pool approach leverages naturally occurring chiral building blocks. The Negishi coupling route utilizes Boc-L-serine methyl ester as a cost-effective chiral template, where the L-configuration is preserved throughout the synthetic sequence. This strategy avoids racemization by maintaining the stereochemical integrity at Cα during the Appel reaction (iodoalanine formation) and subsequent cross-coupling [1].

Chiral HPLC analysis confirmed excellent enantiopurity (>99% ee) for derivatives 3a-f synthesized via this route. The stereochemical fidelity was maintained during downstream processing, including methyl ester hydrolysis, amide coupling to tetrahydroquinoline scaffolds, and Boc-deprotection. This preservation of chirality during peptide coupling is crucial as unnatural amino acid racemization during solid-phase peptide synthesis remains a significant concern in medicinal chemistry applications [1] [8].

Comparative Analysis of L- vs. D-Enantiomer Synthesis Pathways

The pharmacological profiles of Dmt-containing opioids exhibit pronounced enantiomeric dependence, necessitating efficient access to both isomers. While the L-enantiomer dominates opioid applications, efficient D-enantiomer synthesis remains valuable for mechanistic studies. The Negishi approach provides flexibility through chiral starting material selection. Employing Boc-D-serine methyl ester instead of the L-configured precursor enables D-Dmt synthesis using identical coupling conditions. This mirror synthetic route yields Boc-D-Dmt with comparable efficiency [1] [8].

Pharmacological characterization reveals striking enantiomeric discrimination at opioid receptors. In the tetrahydroquinoline series, the L-configured analogue 4a (containing L-Dmt) exhibits sub-nanomolar MOR affinity (Kᵢ = 0.035 nM) and potent agonist activity (EC₅₀ = 1.6 nM). In contrast, the D-enantiomer counterpart demonstrates significantly reduced receptor interactions. Similarly, in the Dmt-Tic pharmacophore system, L-Dmt-containing peptides show >100-fold higher δ-opioid receptor affinity than D-Dmt analogues. This profound stereochemical preference underscores the biological significance of enantioselective synthesis [6].

Traceless Directing Group Applications in Ortho-Functionalization

Traceless directing groups offer promising strategies for direct ortho-dimethylation of tyrosine derivatives, potentially streamlining Dmt synthesis. The imine-assisted system demonstrates particular utility by facilitating ortho-C(sp²)–H activation through reversible Schiff base formation. This approach enables the synthesis of complex tetrahydroquinoline scaffolds via palladium-catalyzed C–H functionalization/cyclization, forming γ-lactone fused nitrogen heterocycles under mild conditions (35°C) [4].

The mechanism involves imine-directed metallacycle formation assisted by vinylacetic acid, which coordinates to palladium while forming hydrogen bonds with the imine nitrogen. This dual interaction breaks the imine-palladium coordination, reducing ring strain and enabling the typically disfavored four-membered palladacycle formation. Subsequent insertion and annulation afford cyclized products with high diastereoselectivity (>20:1 dr). While not directly applied to Dmt synthesis, this traceless imine strategy could theoretically enable direct ortho-dimethylation of tyrosine derivatives when combined with methylating agents [4] [9].

Properties

CAS Number

81806-45-3

Product Name

2,6-Dimethyl-D,L-tyrosine

IUPAC Name

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)

InChI Key

LSNDLIKCFHLFKO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O

Synonyms

2',6'-dimethyltyrosine
2,6-dimethyltyrosine

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.